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Compound of Interest

Compound Name:
5-Acetamido-2-nitrophenylboronic

acid

Cat. No.: B581980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Acetamido-2-nitrophenylboronic acid is a specialized organic compound that holds

potential for various applications in research and development, particularly within the fields of

medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a

boronic acid moiety, an acetamido group, and a nitro group on a phenyl ring, provides a

versatile platform for chemical modifications and targeted molecular interactions. This guide

offers a comprehensive overview of its molecular structure, physicochemical properties, and

potential applications, alongside detailed, albeit generalized, experimental protocols.

Molecular Structure and Properties
The molecular structure of 5-Acetamido-2-nitrophenylboronic acid is characterized by a

benzene ring substituted with three functional groups. The boronic acid group (-B(OH)₂) at

position 1 is a key feature, enabling various chemical reactions, most notably the Suzuki-

Miyaura cross-coupling. The nitro group (-NO₂) at position 2 acts as an electron-withdrawing

group, influencing the reactivity of the molecule. The acetamido group (-NHCOCH₃) at position

5 can participate in hydrogen bonding and offers a site for further chemical derivatization.
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IUPAC Name: (5-Acetamido-2-nitrophenyl)boronic acid

Molecular Formula: C₈H₉BN₂O₅

SMILES: CC(=O)NC1=CC(=C(C=C1)B(O)O)N(=O)=O

InChI: InChI=1S/C8H9BN2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4,13-14H,1H3,

(H,10,12)

Quantitative Physicochemical Data
A summary of the key quantitative data for 5-Acetamido-2-nitrophenylboronic acid is

presented in the table below for easy reference and comparison.

Property Value

Molecular Weight 223.98 g/mol

Melting Point 193-196 °C

Density 1.432 g/cm³

Appearance Yellow solid

Experimental Protocols
While a specific, detailed synthesis protocol for 5-Acetamido-2-nitrophenylboronic acid is

not readily available in the public domain, a plausible synthetic route can be devised based on

established organic chemistry principles and procedures for analogous compounds. The

following represents a generalized, multi-step experimental workflow.

Logical Workflow for Synthesis
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Starting Material:
3-Amino-4-nitrotoluene

Acetylation

N-(3-Methyl-4-nitrophenyl)acetamide

Oxidation

5-Acetamido-2-nitrobenzoic acid

Reduction to Amine

5-Acetamido-2-aminobenzoic acid

Diazotization

Intermediate5

Diazonium Salt Borylation

Final Product:
5-Acetamido-2-nitrophenylboronic acid

Click to download full resolution via product page

Caption: A potential synthetic pathway for 5-Acetamido-2-nitrophenylboronic acid.
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General Protocol for Suzuki-Miyaura Cross-Coupling
5-Acetamido-2-nitrophenylboronic acid can serve as a coupling partner in Suzuki-Miyaura

reactions to form biaryl compounds. The following is a general protocol for such a reaction.

Materials:

5-Acetamido-2-nitrophenylboronic acid

Aryl halide (e.g., aryl bromide or iodide)

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

Anhydrous solvent (e.g., dioxane, toluene, or DMF)

Procedure:

To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-
Acetamido-2-nitrophenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent),

and the base (2-3 equivalents).

Add the palladium catalyst (typically 1-5 mol%).

Add the anhydrous, degassed solvent.

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the

required time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Perform an aqueous work-up by adding water and extracting the product with an organic

solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by a suitable method, such as column chromatography.
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Experimental Workflow for Suzuki-Miyaura Coupling
Combine Reactants:

5-Acetamido-2-nitrophenylboronic acid,
Aryl Halide, Base

Add Palladium Catalyst

Add Anhydrous Solvent

Heat and Stir under Inert Atmosphere

Reaction Monitoring (TLC/LC-MS)

Aqueous Work-up and Extraction

Drying and Concentration

Purification (e.g., Column Chromatography)

Click to download full resolution via product page

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
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Potential Applications in Drug Development and
Research
While specific biological activities and signaling pathway involvements for 5-Acetamido-2-
nitrophenylboronic acid are not yet extensively documented, its structural motifs suggest

several areas of potential interest for researchers and drug development professionals.

Enzyme Inhibition: Boronic acids are a well-established class of enzyme inhibitors, with the

boronic acid moiety capable of forming reversible covalent bonds with the active site serine

residues of proteases. The acetamido and nitro groups can be tailored to enhance binding

affinity and selectivity for specific enzyme targets.

Chemical Probes and Biosensors: The phenylboronic acid scaffold is known to interact with

diols, a common structural feature in saccharides. This property can be exploited in the

design of chemical probes and biosensors for the detection and quantification of biologically

important sugars.

Medicinal Chemistry Scaffolding: This molecule serves as a versatile building block in

medicinal chemistry. The three distinct functional groups offer multiple points for chemical

modification, allowing for the synthesis of a diverse library of compounds for screening

against various therapeutic targets.

Logical Relationship for Potential Applications

5-Acetamido-2-nitrophenylboronic acid

Enzyme Inhibition

Chemical Probes

Medicinal Chemistry Scaffold

Click to download full resolution via product page

Caption: Potential research and development applications of the core molecule.
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Conclusion
5-Acetamido-2-nitrophenylboronic acid is a compound with significant potential for

advanced applications in organic synthesis and medicinal chemistry. Its well-defined molecular

structure and physicochemical properties, coupled with the versatile reactivity of the boronic

acid group, make it a valuable tool for researchers. While detailed experimental data on its

biological activity remains to be fully elucidated, its structural features suggest promising

avenues for the development of novel enzyme inhibitors, chemical probes, and as a scaffold for

the synthesis of new therapeutic agents. Further research into the synthesis and biological

evaluation of this compound and its derivatives is warranted to fully explore its potential.

To cite this document: BenchChem. [An In-depth Technical Guide to 5-Acetamido-2-
nitrophenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581980#molecular-structure-of-5-acetamido-2-
nitrophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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